molecular formula C9H14O3 B13403045 4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol

4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol

Cat. No.: B13403045
M. Wt: 174.18 g/mol
InChI Key: USEMUTURTYPBIO-CGAFNYDUSA-N
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Description

4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol is a complex organic compound characterized by the presence of an oxane ring, a butynol group, and isotopic labeling with carbon-13

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol typically involves multi-step organic reactions. One common approach is the alkylation of oxane derivatives with propargyl alcohols under basic conditions. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled precursors in the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane ring and butynol group can participate in various biochemical pathways, influencing the compound’s biological activity. The isotopic labeling with carbon-13 allows for detailed tracking and analysis of its metabolic fate.

Comparison with Similar Compounds

Similar Compounds

    4-(oxan-2-yloxy)but-2-yn-1-ol: Similar structure but without isotopic labeling.

    4-(tetrahydropyran-2-yloxy)but-2-yn-1-ol: Similar structure with a tetrahydropyran ring instead of oxane.

    4-(oxan-2-yloxy)but-2-en-1-ol: Similar structure with a double bond instead of a triple bond.

Uniqueness

The uniqueness of 4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol lies in its isotopic labeling with carbon-13, which allows for advanced studies in metabolic pathways and reaction mechanisms. This feature makes it particularly valuable in research applications where tracking and detailed analysis of molecular interactions are required.

Properties

Molecular Formula

C9H14O3

Molecular Weight

174.18 g/mol

IUPAC Name

4-(oxan-2-yloxy)(1,2,3,4-13C4)but-2-yn-1-ol

InChI

InChI=1S/C9H14O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1,3,5-8H2/i2+1,4+1,6+1,8+1

InChI Key

USEMUTURTYPBIO-CGAFNYDUSA-N

Isomeric SMILES

C1CCOC(C1)O[13CH2][13C]#[13C][13CH2]O

Canonical SMILES

C1CCOC(C1)OCC#CCO

Origin of Product

United States

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